Homsi(r) 5,6-dihydro-4h-pyran-2-yl

概要

説明

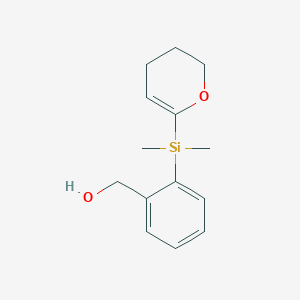

Homsi® 5,6-dihydro-4h-pyran-2-yl is a chemical compound with the molecular formula C14H20O2Si and a molecular weight of 248.39 g/mol . It is known for its unique structure, which includes a pyran ring fused with a dihydro component, making it a versatile compound in various chemical reactions and applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Homsi® 5,6-dihydro-4h-pyran-2-yl typically involves the reaction of 3,4-dihydro-2H-pyran with dimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of Homsi® 5,6-dihydro-4h-pyran-2-yl follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. Quality control measures, including NMR and HPLC, are employed to verify the compound’s integrity .

化学反応の分析

Types of Reactions

Homsi® 5,6-dihydro-4h-pyran-2-yl undergoes various chemical reactions, including:

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert it into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the silicon atom, replacing dimethyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

科学的研究の応用

Treatment of Benign Prostatic Hyperplasia (BPH)

One significant application of 5,6-dihydro-4H-pyran-2-yl derivatives is in the treatment of benign prostatic hyperplasia (BPH). According to a patent (EP1203770B1), these compounds have been shown to inhibit testosterone-5-reductase, which is crucial for managing conditions related to prostate enlargement. The patent details several analogs that exhibit antiandrogenic properties, making them potential therapeutic agents for BPH and related disorders .

Dermatological Applications

The compound has also been explored for its dermatological benefits, particularly in treating acne vulgaris and hirsutism. The ability of certain derivatives to inhibit androgen activity suggests their utility in topical formulations aimed at reducing excessive hair growth and acne lesions .

Specialty Chemicals

Homsi(r) 5,6-dihydro-4H-pyran-2-yl is categorized as a specialty chemical with applications in the synthesis of advanced materials. It can act as a precursor in the development of silane-based polymers and coatings, which are valued for their durability and resistance to environmental factors .

Polymer Chemistry

In polymer chemistry, this compound serves as an important building block for creating functionalized polymers that can exhibit specific properties such as enhanced adhesion or improved mechanical strength. Its silane component allows for cross-linking in polymer matrices, leading to materials with tailored characteristics for industrial applications .

Case Study 1: Antiandrogenic Activity

A study published in the Journal of Andrology highlighted the antiandrogenic effects of various pyran derivatives, including those based on this compound. The results showed significant inhibition of testosterone-related pathways in vitro, suggesting potential applications in hormone-related therapies .

Case Study 2: Synthesis of Functional Polymers

Research documented in relevant chemical journals demonstrated the successful incorporation of Homsi(r) derivatives into polymer systems. These studies illustrated how the addition of this compound improved the thermal stability and mechanical properties of the resulting polymers, making them suitable for high-performance applications in coatings and adhesives .

Data Table: Summary of Applications

作用機序

The mechanism of action of Homsi® 5,6-dihydro-4h-pyran-2-yl involves its interaction with various molecular targets. The pyran ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity . The silicon atom can undergo nucleophilic attack, leading to the formation of new bonds and functional groups .

類似化合物との比較

Homsi® 5,6-dihydro-4h-pyran-2-yl can be compared with similar compounds such as:

3,4-dihydro-2H-pyran: Lacks the silicon atom, making it less versatile in substitution reactions.

Dimethylsilyl derivatives: Similar reactivity but different structural properties due to the absence of the pyran ring.

The unique combination of the pyran ring and the dimethylsilyl group in Homsi® 5,6-dihydro-4h-pyran-2-yl provides distinct reactivity and applications, setting it apart from other compounds .

生物活性

Homsi(r) 5,6-dihydro-4H-pyran-2-yl is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-cancer, anti-inflammatory, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.

1. Overview of 4H-Pyran Derivatives

The 4H-pyran scaffold is recognized for its wide range of biological activities. Compounds derived from this structure have shown potential in various therapeutic areas, including oncology and inflammation management. Recent studies have highlighted their effectiveness against several cancer cell lines and their ability to modulate inflammatory responses.

2. Anti-Cancer Activity

Case Studies:

- Cytotoxicity Against Cancer Cell Lines: A study evaluated the anti-proliferative effects of several 4H-pyran derivatives, including this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, such as HCT-116 and UACC-62, with IC50 values ranging from 0.24 to 0.58 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | HCT-116 | 0.40 |

| 5f | UACC-62 | 0.29 |

| 7k | RPMI-8262 | 0.36 |

| Homsi | Various | <0.58 |

- Mechanism of Action: The mechanism by which these compounds exert their anti-cancer effects often involves the induction of apoptosis through the activation of caspase pathways. For instance, compounds like 4d and 4k have been shown to significantly increase caspase-3 gene expression in treated HCT-116 cells .

3. Anti-Inflammatory Activity

Homsi(r) has also demonstrated notable anti-inflammatory properties. A derivative known as (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate was studied for its ability to inhibit inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The compound effectively suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 genes in lipopolysaccharide (LPS)-treated RAW264.7 cells .

| Inflammatory Mediator | Effect |

|---|---|

| Nitric Oxide (NO) | Inhibition |

| Prostaglandin E2 | Inhibition |

| iNOS Gene Expression | Suppressed |

| COX-2 Gene Expression | Suppressed |

4. Antimicrobial Activity

The antimicrobial potential of Homsi(r) derivatives has been explored in various studies. The synthesis and evaluation of several pyran compounds revealed significant antibacterial and antifungal activities against a range of pathogens .

Key Findings:

- Antibacterial Activity: Certain derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria.

| Compound | Bacteria Tested | Activity |

|---|---|---|

| Pyran A | Staphylococcus aureus | Effective |

| Pyran B | Escherichia coli | Moderate |

5. Antioxidant Properties

Antioxidant activity is another critical aspect of Homsi(r) derivatives' biological profile. Research indicates that these compounds can scavenge free radicals effectively, contributing to their protective role against oxidative stress .

Antioxidant Activity Evaluation:

The antioxidant capabilities were assessed using various assays, including DPPH and ABTS radical scavenging tests.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| Homsi | 85% | 90% |

特性

IUPAC Name |

[2-[3,4-dihydro-2H-pyran-6-yl(dimethyl)silyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2Si/c1-17(2,14-9-5-6-10-16-14)13-8-4-3-7-12(13)11-15/h3-4,7-9,15H,5-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIRXVVKTQIPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CCCCO1)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726234 | |

| Record name | {2-[(3,4-Dihydro-2H-pyran-6-yl)(dimethyl)silyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244855-71-7 | |

| Record name | {2-[(3,4-Dihydro-2H-pyran-6-yl)(dimethyl)silyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。